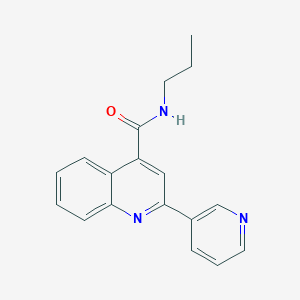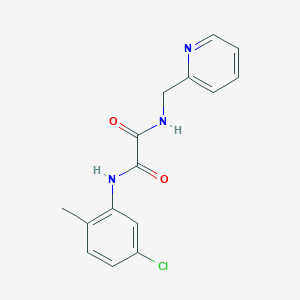
N-(2-甲氧基乙基)-2-(4-甲氧基苯基)-4-喹啉甲酰胺
描述
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide belongs to the quinoline derivative family. Quinoline derivatives have been the focus of numerous studies due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
Quinoline derivatives are typically synthesized through reactions involving arylimines and acrylates or acrylamides. For instance, Duvelleroy et al. (2005) described the synthesis of quinoline-4-carboxylic acid derivatives through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines, catalyzed by InCl3 and microwave irradiation (Duvelleroy et al., 2005).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with variations in polymorphic forms. For example, Shishkina et al. (2018) investigated the polymorphic modifications of a quinoline carboxamide, revealing differences in crystal packing and organization levels in the triclinic and monoclinic forms (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives are known for their reactivity and diverse chemical properties. The synthesis process often involves reactions such as electrophilic cyclization, as discussed by Toda et al. (2000), who explored the synthesis of methoxy-2-quinolones via Pummerer-type cyclization (Toda et al., 2000).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and crystallinity, can vary. For example, Patil et al. (2011) synthesized polyamides containing a quinoxaline moiety and analyzed their solubility, viscosity, and amorphous nature through X-ray diffraction and differential scanning calorimetry (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure. As Fazal et al. (2015) demonstrated, even small structural differences can significantly impact the electronic properties and interactions of quinoline derivatives (Fazal et al., 2015).
科学研究应用
缓蚀
喹啉衍生物已被证明具有显着的缓蚀效果,特别是在保护金属表面方面。由于氮原子和其他取代基(如甲氧基)的存在,这些化合物具有富电子性,使其能够吸附到金属表面上。这形成了稳定的螯合配合物,显著降低了腐蚀速率。该应用对于延长工业环境中金属部件的使用寿命至关重要,突出了该化合物在耐腐蚀研究中的潜力 (Verma 等人,2020 年)。
抗菌和抗癌活性
喹啉衍生物因其生物活性(包括抗菌和抗癌特性)而被广泛研究。这些化合物与各种生物靶标相互作用,在开发新的治疗剂方面显示出前景。它们的作用机制通常涉及干扰癌细胞或微生物的 DNA 合成,为各种疾病的新型治疗方法的发展提供了一条途径。对喹啉衍生物结构修饰的研究导致了具有增强生物活性的化合物,突显了它们在药物发现和开发过程中的重要性 (Shang 等人,2018 年)。
光电材料
喹啉衍生物的结构框架非常适合开发光电材料。当这些化合物被掺入 π 扩展共轭体系中时,在电子器件、发光元件和光电转换元件中显示出有前景的应用。它们促进电荷转移和发光的 ability 在创建高效有机发光二极管 (OLED) 和其他电子元件方面特别有价值。该应用展示了该化合物在材料科学领域的潜力,为技术和电子学的进步做出了贡献 (Lipunova 等人,2018 年)。
生态毒理学和环境安全
在环境科学的背景下,喹啉衍生物已被研究其生态毒理学影响。了解这些化合物在土壤中的吸附行为及其对水生和陆地生态系统的潜在毒性作用至关重要。这项研究有助于评估喹啉衍生物释放到自然栖息地所带来的环境风险,指导法规和安全措施,以最大程度地减少生态破坏 (Tolls,2001 年)。
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-12-11-21-20(23)17-13-19(14-7-9-15(25-2)10-8-14)22-18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRALXLSWCGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)

![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)